molecular formula C4H2FIN2 B1315968 2-Fluoro-3-iodopyrazine CAS No. 206278-26-4

2-Fluoro-3-iodopyrazine

Cat. No. B1315968
M. Wt: 223.97 g/mol
InChI Key: ZGDOFCZYQIJHRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines has been extensively studied . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-iodopyrazine” consists of a pyrazine ring with a fluoro substituent at position 2 and an iodine substituent at position 3.

Scientific Research Applications

Synthesis of N-Substituted Compounds

2-Fluoro-3-iodopyrazine is utilized in the synthesis of N-substituted compounds. Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of iodopyrazine, including 2-fluoro-3-iodopyrazine, to produce N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Metallation and Cross-Coupling Reactions

2-Fluoro-3-iodopyrazine is involved in metallation and cross-coupling reactions. Toudic et al. (2002) demonstrated the regioselective metallation of 2-fluoropyrazine, allowing the synthesis of various iodofluoropyrazines, which were then used to produce aryl and alkylfluoropyrazines through Suzuki or Negishi conditions (Toudic, Plé, Turck, & Quéguiner, 2002).

Coordination Polymers

2-Fluoro-3-iodopyrazine plays a role in the formation of coordination polymers. Näther et al. (2003) reported on copper(I) iodide coordination polymers formed with 2-iodopyrazine, which included a discussion on the thermal behavior and structural stability of these polymers (Näther, Wriedt, & Jess, 2003).

Fluorination and Aryl Migration

In the field of organic synthesis, 2-Fluoro-3-iodopyrazine is a key compound for fluorination and aryl migration processes. Ulmer et al. (2016) developed a metal-free method for the preparation of 4-fluoro-1,3-benzoxazepines starting from styrenes, using a cyclic hypervalent iodine(III) fluoro reagent, showcasing the versatility of fluoroiodopyrazines in complex organic synthesis (Ulmer, Brunner, Arnold, Pöthig, & Gulder, 2016).

Mesomorphic Properties

2-Fluoro-3-iodopyrazine derivatives are also significant in the study of mesomorphic properties. Bruce and Hudson (1994) explored the reaction of 2-Fluoro- and 3-fluoro-4-alkoxystilbazoles with silver compounds, generating mesomorphic complexes that exhibit various phase behaviors, indicative of the potential applications of fluoroiodopyrazines in materials science (Bruce & Hudson, 1994).

Con

formational Analysis in Organic Chemistry2-Fluoro-3-iodopyrazine is utilized in conformational analysis studies in organic chemistry. Yoshinaga et al. (2002) conducted a study on the conformational equilibria of 2-halocyclohexanones, including 2-fluoro compounds, using theoretical and solvation calculations. This research contributes to a deeper understanding of the conformer energies and properties of fluorinated organic molecules (Yoshinaga, Tormena, Freitas, Rittner, & Abraham, 2002).

Synthesis of Structurally Diverse Compounds

The reactivity of 2-Fluoro-3-iodopyrazine makes it an important compound for synthesizing diverse chemical structures. Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine, which was then used to synthesize the cognition enhancer drug candidate DMP 543. This process highlights the significance of fluoroiodopyrazines in the development of novel pharmaceuticals (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Safety And Hazards

The safety data sheet for “2-Fluoro-3-iodopyrazine” indicates that it causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-fluoro-3-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDOFCZYQIJHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572070
Record name 2-Fluoro-3-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodopyrazine

CAS RN

206278-26-4
Record name 2-Fluoro-3-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Toudic, N Plé, A Turck, G Quéguiner - Tetrahedron, 2002 - Elsevier
… Previously the lithiation of fluoropyrazine 1 with stoichiometric amounts of LTMP and iodine used as the electrophile has been described 8 affording the 2-fluoro-3-iodopyrazine 2 as …
Number of citations: 29 www.sciencedirect.com
N Plé, C Fruit - Metalation of Azines and Diazines, 2013 - Springer
… Lithiation of fluoropyrazine with stoichiometric amounts of LTMP and iodine afforded the 2-fluoro-3-iodopyrazine as sole product whereas use of various equivalents of metalating agent …
Number of citations: 5 link.springer.com
DM Volochnyuk, OO Grygorenko… - Fluorine in Heterocyclic …, 2014 - Springer
This review deals with general and significant developments in the area of chemistry of fluorinated pyrimidine, pyrazine and pyridazine. Diazines bearing fluoro or α-fluoroalkyl …
Number of citations: 8 link.springer.com
F Toudic, A Heynderickx, N Plé, A Turck, G Quéguiner - Tetrahedron, 2003 - Elsevier
… The mixture was stirred for 30 min at room temperature before introduction of 6-aryl-2-fluoro-3-iodopyrazine then kept at this temperature for 3 h. After elimination of triethylamine iodide …
Number of citations: 26 www.sciencedirect.com

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